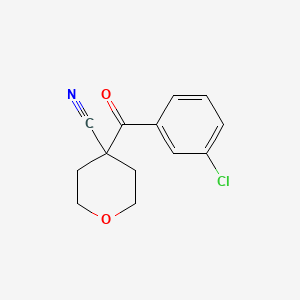

4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Description

4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 473706-22-8) is a heterocyclic compound featuring a tetrahydro-2H-pyran ring substituted at the 4-position with a 3-chlorophenyl group and a cyano (-CN) moiety. Its molecular formula is C₁₂H₁₂ClNO, and it has a molecular weight of 221.68 g/mol . This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, particularly as a scaffold for designing kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula |

C13H12ClNO2 |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

4-(3-chlorobenzoyl)oxane-4-carbonitrile |

InChI |

InChI=1S/C13H12ClNO2/c14-11-3-1-2-10(8-11)12(16)13(9-15)4-6-17-7-5-13/h1-3,8H,4-7H2 |

InChI Key |

DIWNZWDSWPOSFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(C#N)C(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Tetrahydro-2H-Pyran-4-Carbonitrile Intermediates

The tetrahydro-2H-pyran ring system serves as the foundational scaffold for the target compound. Patent EP3280710B1 highlights a Suzuki-Miyaura coupling between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I) and 4-bromo-2-chlorobenzonitrile (II) to form 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III) . While this reaction specifically targets pyrazole derivatives, its conditions—such as the use of Pd(OAc)₂ (0.6–0.8 mol%), triphenylphosphine, and a biphasic acetonitrile-water solvent—offer insights into analogous couplings for introducing aromatic groups to tetrahydropyran systems.

Critical to this step is the solvent system, which facilitates phase separation during workup, enabling straightforward isolation of the product from the acetonitrile phase . For 4-(3-chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile, a similar approach could involve substituting the boronic ester with a 3-chlorobenzoyl-containing reagent, though this necessitates tailored ligand systems to accommodate acyl groups.

The 3-chlorobenzoyl group poses synthetic challenges due to the electrophilic nature of acyl halides and the steric hindrance at the tetrahydropyran’s 4-position. Patent US20080306287A1 details the preparation of tetrahydropyran-4-carboxylic acid derivatives via hydrolysis of nitrile intermediates, suggesting that acylation could follow nitrile introduction . A plausible route involves:

-

Synthesizing tetrahydro-2H-pyran-4-carbonitrile via cyclization of a nitrile-containing diol precursor under acidic conditions.

-

Acylating the 4-position using 3-chlorobenzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) or via Friedel-Crafts acylation, though the latter typically requires aromatic substrates.

Alternatively, a metal-catalyzed cross-coupling could attach a pre-formed 3-chlorobenzoyl fragment. For instance, a Kumada coupling using a 3-chlorophenylmagnesium bromide and a halogenated tetrahydropyran-4-carbonitrile intermediate might be explored, though this remains speculative without direct precedent.

Optimization of Palladium-Catalyzed Reactions

The Suzuki-Miyaura coupling described in EP3280710B1 achieves high efficiency with Pd(OAc)₂ loadings as low as 0.6 mol% . This catalytic system’s success hinges on:

-

Ligand selection : Triphenylphosphine enhances Pd stability and activity.

-

Solvent composition : A 4:1 acetonitrile-to-water ratio balances solubility and phase separation.

-

Temperature : Reactions proceed at 80–100°C, ensuring rapid turnover without decomposition.

Adapting these conditions for 4-(3-chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile would require substituting the boronic ester with a 3-chlorobenzoylboronate species. However, such reagents are less common, necessitating preliminary studies to identify compatible ligands (e.g., SPhos or XPhos) and bases (e.g., K₃PO₄).

Acid-Mediated Hydrolysis and Functionalization

Patent US20080306287A1 outlines hydrolysis protocols for converting nitriles to carboxylic acids using concentrated HCl or H₂SO₄ . While the target compound retains the nitrile group, this methodology informs protective strategies during synthesis. For example, selective hydrolysis of a transient ester or amide intermediate could prevent nitrile degradation. Furthermore, the patent’s emphasis on solvent-controlled reactions (e.g., methanol for HCl-mediated deprotection) aligns with the need for mild conditions to preserve the nitrile functionality .

Spectroscopic Characterization and Regioselectivity

The Royal Society of Chemistry’s supporting information (Document ) provides NMR benchmarks for structurally related compounds, underscoring the importance of NOESY and 2D NMR in confirming regioselectivity and substituent orientation . For 4-(3-chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile, key characterization data would include:

-

¹H NMR : Signals for the tetrahydropyran ring (δ 1.5–2.5 ppm), aromatic protons (δ 7.3–8.1 ppm), and the nitrile group (no direct signal but inferred via coupling).

-

¹³C NMR : Peaks for the quaternary carbon (δ 110–120 ppm, nitrile), carbonyl carbon (δ 165–170 ppm), and aromatic carbons.

Comparative Analysis of Synthetic Routes

The table below evaluates potential methods for synthesizing 4-(3-chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile:

Chemical Reactions Analysis

4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

Medicinal Chemistry

4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile has shown promise in the development of pharmaceutical agents due to its potential anti-inflammatory and anti-cancer properties. The chlorobenzoyl group may interact with specific molecular targets, inhibiting enzyme activity, while the nitrile group can form hydrogen bonds with biological macromolecules, enhancing its pharmacological profile .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various organic compounds, including drugs, dyes, and rubber additives. Its unique structure allows for multiple chemical transformations, making it valuable in the development of new synthetic pathways .

Pesticide Manufacturing

In agricultural chemistry, 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is employed as an intermediate in the formulation of pesticides. Its structural characteristics make it suitable for developing compounds that target specific pests while minimizing environmental impact .

Case Study 1: Anti-Cancer Activity

A study evaluated the biological activity of derivatives of tetrahydropyran compounds similar to 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile. Results indicated that certain derivatives exhibited selective inhibition against cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Pesticide Development

Research into pesticide formulations incorporating this compound demonstrated effective pest control with reduced toxicity to non-target organisms. This highlights its utility in developing environmentally friendly agricultural chemicals .

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The chlorobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(4-Chlorophenyl) Analogue

Compound : 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 3648-74-6)

- Key Differences: The chlorine substituent is located at the para position of the phenyl ring instead of the meta position. Regulatory Status: Not listed on the U.S. EPA TSCA inventory, restricting its commercial use to research settings . Stability: Stable under recommended conditions but incompatible with strong oxidizing agents, generating hazardous decomposition products like hydrogen chloride and nitrogen oxides .

Halogen-Substituted Analogues

Bromine-Substituted Derivative

Compound : 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 245439-36-5)

- Key Differences: Bromine replaces chlorine, increasing molecular weight (≈306.1 g/mol) and altering electronic properties due to bromine’s larger atomic radius and polarizability. Potential applications in drug discovery where heavier halogens enhance binding affinity or metabolic stability .

Methoxy-Substituted Derivative

Compound : 4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1403565-01-4)

Functional Group Modifications

Aminomethyl Derivative

Compound: 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride (CAS: 1909325-40-1)

- Key Differences: Addition of an aminomethyl (-CH₂NH₂) group, enhancing water solubility (as hydrochloride salt) and enabling conjugation chemistry. Molecular formula: C₇H₁₃ClN₂O (MW: 176.64 g/mol) .

Trimethylsilyloxy Derivative

Compound : 4-((Trimethylsilyl)oxy)tetrahydro-2H-pyran-4-carbonitrile (CAS: 112799-02-7)

- Key Differences: Trimethylsilyloxy (-OSi(CH₃)₃) group introduces steric bulk and silicon-based reactivity. Molecular formula: C₉H₁₇NO₂Si (MW: 199.32 g/mol) .

Pharmacologically Active Analogues

JSH-150 (CDK9 Inhibitor)

Compound: 4-(((4-(5-Chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile

- Key Features: Retains the tetrahydro-2H-pyran-4-carbonitrile core but incorporates a thiazolylamino-pyridinyl extension. Demonstrated potent CDK9 inhibition (IC₅₀ < 10 nM) with applications in leukemia and lymphoma .

NVP-2 (CDK/CRBN Modulator)

Compound: 4-[[[5'-Chloro-2'-[[trans-4-[[(1R)-2-Methoxy-1-methylethyl]amino]cyclohexyl]amino][2,4'-bipyridin]-6-yl]amino]methyl]tetrahydro-2H-pyran-4-carbonitrile (CAS: 1263373-43-8)

- Key Features: Molecular weight: 513.07 g/mol with a bipyridinyl-cyclohexylamino substituent. Dual activity as a CDK inhibitor and cereblon (CRBN) modulator, showing promise in apoptosis induction .

Biological Activity

4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique molecular structure comprising a tetrahydropyran ring, a chlorobenzoyl moiety, and a nitrile functional group, which may confer specific biological properties.

Chemical Structure

The molecular formula of 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is . Its structural features include:

- Tetrahydropyran Ring : A six-membered ring containing one oxygen atom.

- Chlorobenzoyl Moiety : A benzene ring substituted with a chlorine atom and a carbonyl group.

- Nitrile Group : A cyano (-C≡N) functional group.

Research indicates that 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile exhibits various biological activities, particularly anti-inflammatory and anti-cancer properties. The proposed mechanisms include:

- Enzyme Inhibition : The chlorobenzoyl group may inhibit specific enzyme activities, contributing to its anti-inflammatory effects.

- Hydrogen Bond Formation : The nitrile group can form hydrogen bonds with biological macromolecules, influencing their functions and enhancing the compound's therapeutic potential.

Anti-inflammatory Properties

Studies have demonstrated that compounds similar to 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile exhibit significant anti-inflammatory effects. For instance, the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. The structure-activity relationship (SAR) studies indicate that the presence of electronegative groups like chlorine enhances antiproliferative activity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as A-431 and HT29 .

Table 1: Biological Activity Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Cytotoxicity against cancer cells |

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of structurally related compounds, it was found that certain derivatives exhibited significant cytotoxic effects on A-431 cells with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL. The presence of the chlorobenzoyl moiety was identified as crucial for enhancing activity against these cell lines .

Q & A

Q. What are the standard synthetic routes for 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile?

Methodological Answer: The compound can be synthesized via organobase-catalyzed multicomponent reactions. For example, L-proline or DABCO catalyzes reactions involving acetylene carboxylic acid esters, α,β-unsaturated nitriles, and active methylenenitriles in one-pot conditions. These methods are efficient for generating structurally related tetrahydro-2H-pyran derivatives .

Key Reaction Parameters:

| Catalyst | Reactants | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| L-proline | Acetylene esters, nitriles | Ethanol | 60–80°C | 60–75% |

| DABCO | Active methylenenitriles | THF | RT–40°C | 50–68% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Characterization typically involves:

- NMR Spectroscopy (¹H/¹³C) to confirm the tetrahydro-2H-pyran ring and chlorobenzoyl substitution.

- IR Spectroscopy to identify nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) for molecular weight verification (e.g., theoretical MW: 263.69 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Methodological Answer: Byproduct formation (e.g., dimerization of nitriles) can be mitigated by:

- Temperature Control: Lower temperatures (RT–40°C) reduce side reactions but may prolong reaction time.

- Catalyst Screening: DABCO outperforms L-proline in sterically hindered systems due to its stronger base character .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving regioselectivity.

Q. How does the structural configuration of 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile influence CDK9 kinase inhibition?

Methodological Answer: The compound’s derivative, JSH-150, exhibits high CDK9 selectivity due to:

- Stereochemistry: The (1s,4s)-cyclohexylamino group enables precise binding to the ATP pocket of CDK8.

- Substituent Effects: The 3-chlorobenzoyl group enhances hydrophobic interactions, while the nitrile stabilizes the kinase hinge region .

Structural-Activity Relationship (SAR) Table:

| Modification Site | Effect on CDK9 IC₅₀ | Reference |

|---|---|---|

| 3-Chlorobenzoyl group | IC₅₀ = 2.1 nM (vs. 8.7 nM for phenyl) | |

| Tetrahydro-2H-pyran ring | Maintains conformational rigidity |

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Critical precautions include:

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer: Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from:

- Assay Conditions: Differences in ATP concentrations or buffer pH alter inhibition kinetics.

- Compound Purity: HPLC purity >98% is critical; impurities like hydrolyzed nitriles reduce potency .

- Cell Line Variability: CDK9 expression levels in different cancer models (e.g., leukemia vs. solid tumors) affect activity .

Recommended Validation Steps:

Re-test under standardized assay conditions (e.g., 10 μM ATP, pH 7.4).

Confirm compound stability via LC-MS before biological use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.